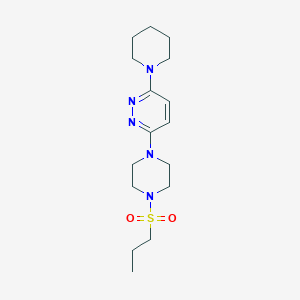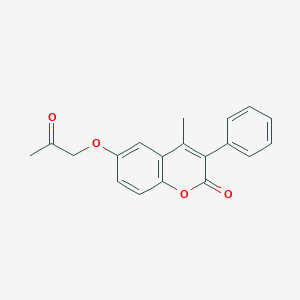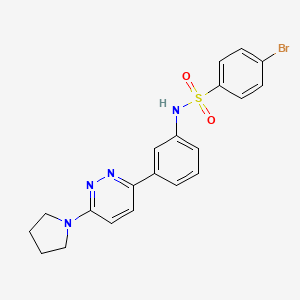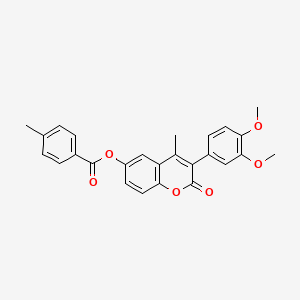
3-(Piperidin-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with piperidine and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the piperidine and piperazine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.
Scientific Research Applications
3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(PIPERIDIN-1-YL)PROPAN-1-OL: A simpler compound with a piperidine ring and a hydroxyl group.
3-PIPERIDIN-1-YL-1-(4-PROPOXY-PHENYL)-PROPAN-1-ONE: Features a piperidine ring and a propoxy-phenyl group.
Uniqueness
3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is unique due to its combination of piperidine and piperazine groups attached to a pyridazine ring. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C16H27N5O2S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-piperidin-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C16H27N5O2S/c1-2-14-24(22,23)21-12-10-20(11-13-21)16-7-6-15(17-18-16)19-8-4-3-5-9-19/h6-7H,2-5,8-14H2,1H3 |
InChI Key |
ZGODCLUXJARXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11258399.png)
![3-(3-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258400.png)

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258426.png)

![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B11258435.png)
![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11258439.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258442.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11258443.png)
![Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11258448.png)
![ethyl 3-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258449.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258454.png)
